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Abstract

Budiodarone (formerly ATI-2042) is a next-generation antiarrhythmic agent developed as a
rationally designed analog of amiodarone. It aims to replicate the broad-spectrum
antiarrhythmic efficacy of amiodarone while possessing a significantly improved
pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of
the chemical structure of Budiodarone, its known analogs, and the underlying structure-activity
relationships. Detailed experimental methodologies for its synthesis and biological evaluation
are presented, alongside a summary of available quantitative data. Furthermore, this guide
visualizes key concepts, including its mechanism of action and experimental workflows, to
facilitate a deeper understanding for researchers in the field of cardiovascular drug discovery.

Chemical Structure of Budiodarone

Budiodarone, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-
diiodobenzoyl]-1-benzofuran-2-yllacetate, is a structural analog of amiodarone.[1] The core
structure features a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran moiety, which is crucial
for its antiarrhythmic activity. The key structural modification in Budiodarone compared to
amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the
benzofuran ring.[2][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue
esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast
to amiodarone's half-life of 35-68 days.[2][4]
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Property Value Reference

[(2S)-butan-2-yl] 2-[3-[4-[2-
diethylamino)ethoxy]-3,5-

IUPAC Name (_. Y ) Y] [1]
diiodobenzoyl]-1-benzofuran-

2-yllacetate

Synonyms ATI-2042 [5]
Molecular Formula C27H31I2NO5 [1]
Molecular Weight 703.35 g/mol [1]

CCC(C)OC(=0)CC1=C(C2=C
Canonical SMILES C=CC=C201)C(=0)C3=CC(=  [1]
C(C(=C3)I)OCCN(CC)CC)I

ZXOSVKYCXLTVGS-
InChl Key (2]
KRWDZBQOSA-N

Budiodarone Analogs and Structure-Activity
Relationship (SAR)

While specific research on a wide range of Budiodarone analogs is limited in the public
domain, the extensive studies on amiodarone analogs provide valuable insights into the
structure-activity relationships that likely govern the therapeutic and pharmacokinetic properties
of Budiodarone and its potential derivatives.

The amiodarone scaffold can be divided into three key regions for SAR analysis: the
benzofuran core, the di-iodinated benzoyl group, and the diethylaminoethoxy side chain.[5]

o Benzofuran Core: The 2-butylbenzofuran moiety is considered essential for antiarrhythmic
activity. Modifications to this core generally lead to a loss of potency.[5] The introduction of
an ester-containing side chain at the 2-position, as seen in Budiodarone, is a key strategy
to introduce metabolic instability and shorten the half-life.[2]

» Di-iodinated Benzoyl Group: The two iodine atoms on the benzoyl ring are critical for the
Class Il antiarrhythmic activity (potassium channel blockade) but are also implicated in the
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thyroid-related side effects of amiodarone.[5] Analogs lacking these iodine atoms, such as
dronedarone, exhibit a different safety profile.[1][6]

o Diethylaminoethoxy Side Chain: This side chain influences the pharmacokinetic properties
and interaction with ion channels. Modifications to the amine substitution can affect the
compound's basicity and overall lipophilicity.[7]

A review of amiodarone homologs with ester side chains at the 2-position of the benzofuran
ring demonstrated a correlation between the steric hindrance of the ester group and the
compound's half-life.[2]

Ester Side Chain Half-life (minutes)
Methyl acetate 12

Ethyl acetate 60

Isopropyl acetate 30

Sec-butyl acetate (as in Budiodarone) 20

Neopentyl acetate 240

Data adapted from a review on amiodarone homologs and should be considered illustrative for
the SAR of Budiodarone analogs.[2]

This suggests that while increasing the bulk of the ester group can prolong the half-life by
sterically hindering esterase activity, there is a trade-off with pharmacological activity, as the
neopentyl acetate homolog was found to be inactive.[2]

Mechanism of Action and Signhaling Pathways

Budiodarone is a multi-ion channel blocker, exhibiting a pharmacological profile qualitatively
similar to amiodarone.[8] Its primary mechanism of action involves the direct inhibition of
several key cardiac ion channels, leading to a prolongation of the cardiac action potential and
an increase in the refractory period.[2] There is currently no substantial evidence to suggest
that Budiodarone significantly interacts with downstream signaling pathways; its effects are
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considered to be a direct electrophysiological modulation at the cardiomyocyte cell membrane.

[1]
The key ion channels modulated by Budiodarone include:

e Potassium Channels (IKr and IKs): Inhibition of the rapid and slow components of the
delayed rectifier potassium current prolongs the repolarization phase of the action potential.

[2]

e Sodium Channels (INa): Blockade of fast sodium channels slows the rate of depolarization.

[2]

e Calcium Channels (ICa,L): Inhibition of L-type calcium channels reduces calcium influx
during the plateau phase.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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